VU590
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Overview
Description
VU590 is a synthetic organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU590 typically involves multi-step organic reactions. A common approach might include:
Formation of the Macrocyclic Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Nitrobenzyl Groups: The nitrobenzyl groups can be introduced via nucleophilic substitution reactions using 4-nitrobenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amino groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The macrocyclic structure can act as a ligand for metal ions, facilitating catalytic reactions.
Molecular Recognition: The compound can be used in host-guest chemistry for molecular recognition studies.
Biology
Drug Delivery: The compound’s ability to encapsulate small molecules makes it a potential candidate for drug delivery systems.
Biological Probes: The nitrobenzyl groups can be used as photolabile protecting groups in biological studies.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic Tools: Use in diagnostic imaging or as a contrast agent.
Industry
Materials Science: Application in the development of new materials with specific properties.
Environmental Science: Use in environmental monitoring and remediation.
Mechanism of Action
The mechanism of action of VU590 would depend on its specific application. Generally, the compound may exert its effects through:
Molecular Encapsulation: Encapsulating metal ions or small molecules, altering their reactivity or stability.
Interaction with Biological Targets: Binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and molecular recognition.
Calixarenes: Macrocyclic compounds used in host-guest chemistry.
Uniqueness
VU590 is unique due to the presence of both nitrobenzyl groups and the diazacyclopentadecane ring, which may confer specific reactivity and binding properties not found in other macrocyclic compounds.
Properties
Molecular Formula |
C24H32N4O7 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2 |
InChI Key |
UKMHVECLTZDSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyms |
7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane VU590 |
Origin of Product |
United States |
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